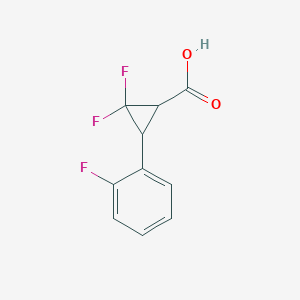

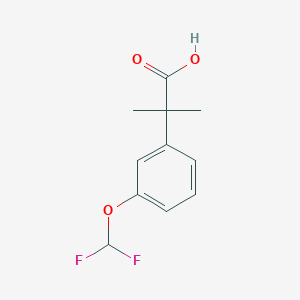

3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico es un compuesto orgánico que presenta un anillo de ciclopropano sustituido con un grupo bromofenilo y dos átomos de flúor

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico generalmente involucra la ciclopropanación de un precursor adecuado. Un método común es la reacción del bromuro de 4-bromobencilo con difluorocarbeno, generado in situ a partir de una fuente de difluorometileno como el bromuro de difluorometiltrifenilfosfonio. La reacción generalmente se lleva a cabo en presencia de una base fuerte como el hidruro de sodio en un solvente aprótico como el tetrahidrofurano (THF) bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico puede sufrir varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de bromo en el anillo fenilo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y Reducción: El grupo ácido carboxílico puede reducirse a un alcohol u oxidarse a una sal de carboxilato.

Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Nucleófilos como la azida de sodio o el tiolato de potasio en solventes apróticos polares.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borano.

Productos Principales:

Productos de Sustitución: Varios derivados fenilo sustituidos.

Productos de Oxidación: Sales de carboxilato.

Productos de Reducción: Derivados de alcohol.

Aplicaciones Científicas De Investigación

El Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico tiene varias aplicaciones en la investigación científica:

Química Medicinal: Sirve como un bloque de construcción para la síntesis de potenciales agentes farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.

Ciencia de Materiales: Las características estructurales únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios Biológicos: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando debido a su capacidad para formar complejos estables con macromoléculas biológicas.

Mecanismo De Acción

El mecanismo de acción del Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo bromofenilo puede participar en interacciones de apilamiento π-π con residuos aromáticos en proteínas, mientras que la parte de difluorociclopropano puede formar enlaces de hidrógeno o interacciones de van der Waals. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva a diversos efectos biológicos .

Compuestos Similares:

3-(4-bromofenil)-5-(4-hidroxifenil)isoxazol: Este compuesto comparte el grupo bromofenilo pero difiere en su estructura de anillo isoxazol.

Ácido 4-bromofenilacético: Similar en tener un grupo bromofenilo pero carece de la parte de difluorociclopropano.

Unicidad: El Ácido 3-(4-bromofenil)-2,2-difluorociclopropano-1-carboxílico es único debido a su combinación de un grupo bromofenilo con un anillo de difluorociclopropano, lo que le confiere propiedades químicas y físicas distintas. Esta combinación no se encuentra comúnmente en otros compuestos, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos materiales y productos farmacéuticos.

Comparación Con Compuestos Similares

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its isoxazole ring structure.

4-Bromophenylacetic acid: Similar in having a bromophenyl group but lacks the difluorocyclopropane moiety.

Uniqueness: 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its combination of a bromophenyl group with a difluorocyclopropane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Propiedades

Fórmula molecular |

C10H7BrF2O2 |

|---|---|

Peso molecular |

277.06 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H7BrF2O2/c11-6-3-1-5(2-4-6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |

Clave InChI |

GYKLECAKZLVRBQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2C(C2(F)F)C(=O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)

![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)